2-[(4-Hydroxybutyl)amino]acetic acid
Overview
Description
2-[(4-Hydroxybutyl)amino]acetic acid is an organic compound with the molecular formula C6H13NO3 This compound is characterized by the presence of a hydroxybutyl group attached to an aminoacetic acid moiety
Mechanism of Action
Mode of Action
It is known that amines can react with carboxylic acids to form amides . This reaction could potentially influence the function of proteins or other biological molecules in the body.
Biochemical Pathways
The compound could potentially be involved in amino acid biosynthesis or fatty acid biosynthesis, given its structural similarity to amino acids and fatty acids .
Result of Action
The molecular and cellular effects of 2-[(4-Hydroxybutyl)amino]acetic acid’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
2-[(4-Hydroxybutyl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and proteins can lead to conformational changes, affecting protein function and stability. Additionally, this compound may interact with other biomolecules, such as nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Additionally, this compound may interact with transcription factors or other regulatory proteins, influencing gene expression and cellular processes. These interactions can result in changes in cellular metabolism, signaling pathways, and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression, metabolic activity, and cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in optimal benefits, while exceeding this range leads to detrimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may participate in amino acid metabolism, glycolysis, or the tricarboxylic acid cycle, affecting the production and utilization of energy within cells. These interactions can lead to changes in cellular metabolism, impacting overall cell function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it influences energy production and metabolic activity. Alternatively, it may be found in the nucleus, affecting gene expression and cellular processes. The subcellular localization of this compound can determine its specific role in cellular function and overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Hydroxybutyl)amino]acetic acid typically involves the reaction of 4-hydroxybutylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Hydroxybutyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-[(4-Carboxybutyl)amino]acetic acid.
Reduction: Formation of 2-[(4-Aminobutyl)amino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Hydroxybutyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Hydroxybutyric acid: Shares the hydroxybutyl group but lacks the aminoacetic acid moiety.
Aminoacetic acid (Glycine): Contains the aminoacetic acid moiety but lacks the hydroxybutyl group.
2-Amino-4-hydroxybutyric acid: Contains both amino and hydroxy groups but in different positions.
Uniqueness: 2-[(4-Hydroxybutyl)amino]acetic acid is unique due to the combination of the hydroxybutyl and aminoacetic acid moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-hydroxybutylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-4-2-1-3-7-5-6(9)10/h7-8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLCZPKTGULRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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